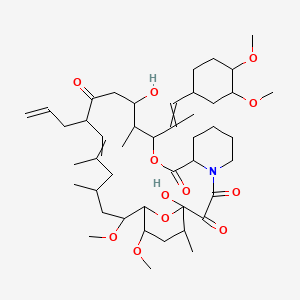

FK-506 3'-Methyl Ether

Description

BenchChem offers high-quality FK-506 3'-Methyl Ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FK-506 3'-Methyl Ether including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H71NO12 |

|---|---|

Molecular Weight |

818.0 g/mol |

IUPAC Name |

12-[1-(3,4-dimethoxycyclohexyl)prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C45H71NO12/c1-11-14-32-20-26(2)19-27(3)21-38(55-9)41-39(56-10)23-29(5)45(52,58-41)42(49)43(50)46-18-13-12-15-33(46)44(51)57-40(30(6)34(47)25-35(32)48)28(4)22-31-16-17-36(53-7)37(24-31)54-8/h11,20,22,27,29-34,36-41,47,52H,1,12-19,21,23-25H2,2-10H3 |

InChI Key |

IMAXYWYQSRHDMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)OC)C)O)C)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Immunosuppressive Landscape of Tacrolimus and its Metabolites: A Technical Guide

Introduction: The Clinical Imperative of Tacrolimus

Tacrolimus, a macrolide lactone isolated from the bacterium Streptomyces tsukubaensis, stands as a cornerstone of immunosuppressive therapy in solid organ transplantation.[1][2] Its introduction revolutionized the field, significantly reducing the incidence of acute organ rejection and improving long-term graft survival.[3][4] The potent immunosuppressive activity of tacrolimus is essential for preventing the recipient's immune system from attacking the transplanted organ.[1][5] However, its use is complicated by a narrow therapeutic window, significant inter- and intra-patient pharmacokinetic variability, and a profile of potential side effects, including nephrotoxicity and neurotoxicity.[6][7] This necessitates meticulous therapeutic drug monitoring to maintain efficacy while minimizing toxicity.[7] A thorough understanding of its biological activity, mechanism of action, and the contribution of its metabolites is paramount for researchers, scientists, and drug development professionals seeking to optimize immunosuppressive regimens and develop next-generation therapies.

While the focus of this guide is on the well-characterized biological activity of tacrolimus and its primary metabolites, it is important to note the ongoing exploration of tacrolimus derivatives. One such derivative, tacrolimus 3'-O-methyl ether, represents a synthetic modification of the parent compound. Although detailed public-domain data on its specific biological activity is limited, its study is indicative of the continued effort to refine the therapeutic profile of this critical drug class. This guide will delve into the established science of tacrolimus, providing a framework for understanding the potential implications of structural modifications.

Mechanism of Action: A Symphony of Intracellular Inhibition

The immunosuppressive effects of tacrolimus are primarily mediated through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[8][9] This inhibition disrupts the signaling cascade essential for T-lymphocyte activation and proliferation, key events in the immune response leading to organ rejection.

The process unfolds through a series of precise molecular interactions:

-

Binding to FKBP12: Tacrolimus first binds to the cytosolic immunophilin, FK506-binding protein 12 (FKBP12).[9]

-

Formation of an Inhibitory Complex: The resulting tacrolimus-FKBP12 complex then interacts with calcineurin.[9]

-

Inhibition of Calcineurin Phosphatase Activity: This interaction effectively inhibits the phosphatase activity of calcineurin.[8]

-

Suppression of NFAT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, tacrolimus prevents NFAT dephosphorylation, thereby blocking its translocation into the nucleus.

-

Downregulation of Cytokine Gene Expression: Once in the nucleus, NFAT acts as a transcription factor, promoting the expression of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). By preventing NFAT translocation, tacrolimus effectively halts the production of IL-2 and other key cytokines required for T-cell proliferation and activation.[10]

This intricate mechanism ultimately leads to a profound suppression of the T-cell-mediated immune response.

Metabolism and the Role of Tacrolimus Metabolites

Tacrolimus undergoes extensive metabolism, primarily in the liver and to a lesser extent in the intestine, by the cytochrome P450 (CYP) 3A subfamily of enzymes, particularly CYP3A4 and CYP3A5.[11][12] This metabolic process results in the formation of at least eight different metabolites.[7] The main metabolic pathways involve demethylation and hydroxylation.

The most well-characterized metabolites are the mono-demethylated products:

-

13-O-demethyl tacrolimus (M-I)

-

31-O-demethyl tacrolimus (M-II)

-

15-O-demethyl tacrolimus (M-III) [7]

While these metabolites are generally considered to have significantly less immunosuppressive activity than the parent drug, their accumulation may contribute to the overall clinical picture, including potential toxicity. For instance, some studies suggest a possible association between higher concentrations of the M-III metabolite and nephrotoxic or myelotoxic effects, as well as an increased incidence of infections.[13] The pharmacological activity of all tacrolimus metabolites is an area of ongoing investigation to fully elucidate their roles in both efficacy and toxicity.[7]

Comparative Biological Activity: Tacrolimus vs. its Metabolites

| Compound | Primary Mechanism of Action | Relative Immunosuppressive Potency | Notes |

| Tacrolimus | Calcineurin Inhibition | High | The primary active immunosuppressive agent.[8] |

| 13-O-demethyl tacrolimus (M-I) | Calcineurin Inhibition | Low | Generally considered to have significantly reduced activity compared to tacrolimus. |

| 31-O-demethyl tacrolimus (M-II) | Calcineurin Inhibition | Low | Possesses weak immunosuppressive activity. |

| 15-O-demethyl tacrolimus (M-III) | Calcineurin Inhibition | Low | May be associated with certain adverse effects at higher concentrations.[13] |

Table 1: Comparative Overview of Tacrolimus and its Major Metabolites

Experimental Protocols for Assessing Immunosuppressive Activity

The evaluation of the biological activity of tacrolimus and its derivatives relies on a variety of in vitro and in vivo assays. Below are representative protocols for key experimental workflows.

In Vitro Calcineurin Phosphatase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of calcineurin.

Principle: A synthetic phosphopeptide substrate is incubated with purified calcineurin in the presence and absence of the test compound. The amount of free phosphate released is quantified, providing a measure of calcineurin activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.2 mM CaCl2, and 1 µM calmodulin).

-

Reconstitute purified, active calcineurin in the reaction buffer.

-

Prepare a solution of a specific phosphopeptide substrate (e.g., RII phosphopeptide).

-

Prepare serial dilutions of tacrolimus (or its derivative) and a vehicle control (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer.

-

Add the test compound dilutions or vehicle control.

-

Add the purified calcineurin and incubate for a pre-determined time (e.g., 15 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the reaction by adding the phosphopeptide substrate.

-

Incubate for a specific duration (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding a malachite green-based reagent that detects free phosphate.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 620 nm).

-

Calculate the percentage of calcineurin inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

-

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a classic in vitro assay to assess the cell-mediated immune response and the immunosuppressive effects of compounds on T-cell proliferation.

Principle: Lymphocytes from two genetically different individuals are co-cultured. The T-cells from one individual (responder cells) recognize the mismatched major histocompatibility complex (MHC) antigens on the cells of the other individual (stimulator cells) and proliferate. The inhibition of this proliferation by a test compound indicates immunosuppressive activity.

Step-by-Step Methodology:

-

Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

-

Cell Preparation:

-

Treat the stimulator cells with mitomycin C or irradiation to prevent their proliferation while maintaining their ability to stimulate the responder cells.

-

Wash and resuspend both responder and stimulator cells in complete culture medium.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed number of responder cells to each well.

-

Add a fixed number of treated stimulator cells to the appropriate wells.

-

Add serial dilutions of the test compound (e.g., tacrolimus) or vehicle control.

-

Include control wells with responder cells alone and stimulator cells alone.

-

-

Incubation and Proliferation Measurement:

-

Incubate the plate for 5-7 days at 37°C in a humidified CO2 incubator.

-

For the final 18-24 hours of incubation, add a proliferation marker such as [3H]-thymidine or a non-radioactive alternative like BrdU or CFSE.

-

Harvest the cells and measure the incorporation of the proliferation marker. For [3H]-thymidine, this is done using a scintillation counter. For BrdU or CFSE, flow cytometry is used.

-

-

Data Analysis:

-

Calculate the stimulation index (proliferation in the presence of stimulator cells divided by proliferation of responder cells alone).

-

Determine the percentage of inhibition of proliferation for each compound concentration.

-

Calculate the IC50 value.

-

Conclusion and Future Directions

Tacrolimus remains an indispensable tool in preventing organ transplant rejection. Its potent and specific mechanism of action, centered on the inhibition of calcineurin and subsequent suppression of T-cell activation, has been extensively characterized. The study of its metabolites is crucial for a complete understanding of its therapeutic and toxicological profile. While the biological activity of tacrolimus 3'-O-methyl ether is not yet well-documented in the public domain, its existence as a synthetic derivative highlights the ongoing scientific endeavor to modulate the properties of tacrolimus. Future research will likely focus on developing derivatives and formulations with improved pharmacokinetic profiles, reduced toxicity, and potentially altered mechanisms of action to further enhance patient outcomes in transplantation and autoimmune diseases. The experimental frameworks provided in this guide serve as a foundation for the continued exploration and characterization of novel immunosuppressive agents.

References

- Araya, A. A., & Tasnif, Y. (2023). Tacrolimus. In StatPearls.

- Brunet, M., van Gelder, T., Åsberg, A., Haufroid, V., Hesselink, D. A., Langman, L., ... & Wallemacq, P. (2019). Therapeutic drug monitoring of tacrolimus-personalized therapy: Second European consensus conference. Therapeutic drug monitoring, 41(3), 261-307.

- Staatz, C. E., & Tett, S. E. (2014). Clinical pharmacokinetics and pharmacodynamics of tacrolimus in solid organ transplantation. Clinical pharmacokinetics, 53(9), 775-797.

- Staatz, C. E., Goodman, L. K., & Tett, S. E. (2010). Effect of CYP3A and ABCB1 single nucleotide polymorphisms on the pharmacokinetics and pharmacodynamics of calcineurin inhibitors: Part I. Clinical pharmacokinetics, 49(3), 141-175.

- Flanagan, R. J. (2015). The role of the clinical toxicology laboratory. In Clarke's analysis of drugs and poisons (pp. 35-51). Pharmaceutical Press.

-

Pączek, L., Giebułtowicz, J., K-S, K., K, G., M, C., & W, R. (2016). Tacrolimus Metabolite M-III May Have Nephrotoxic and Myelotoxic Effects and Increase the Incidence of Infections in Kidney Transplant Recipients. Transplantation proceedings, 48(6), 1977–1981. [Link]

-

Kim, Y. K., Kim, A., Park, S. J., & Lee, H. (2017). New tablet formulation of tacrolimus with smaller interindividual variability may become a better treatment option than the conventional capsule formulation in organ transplant patients. International journal of nanomedicine, 12, 7091–7098. [Link]

-

PROGRAF® (tacrolimus) capsules, for oral use; PROGRAF® Granules (tacrolimus) for oral suspension; PROGRAF® (tacrolimus) injection, for intravenous use. (n.d.). Retrieved from [Link]

-

Iwasaki, K. (2007). Metabolism of tacrolimus (FK506) and recent topics in clinical pharmacokinetics. Drug metabolism and pharmacokinetics, 22(5), 328–335. [Link]

- Zouridis, H., Gutzwiller, F., Inderbitzin, D., Kick, C., Polymenopoulos, A., & Wuthrich, R. P. (2001). Tacrolimus (Prograf) versus ciclosporin microemulsion (Neoral) as primary immunosuppression in kidney transplantation: a prospective, randomized, multicentre study. Swiss Transplant Cohort Study, 12(1), 51-56.

- Mayer, A. D., Dmitrewski, J., Squifflet, J. P., Besse, T., Grabensee, B., Klein, B., ... & Group, E. T. S. (1997). Multicenter randomized trial comparing tacrolimus (FK506) and cyclosporine in the prevention of renal allograft rejection: a report of the European Tacrolimus Multicenter Renal Study Group.

- Undre, N. A., & Stevenson, P. J. (1996). Pharmacokinetics of tacrolimus: clinically relevant aspects.

- Trull, A. K. (2006). The clinical pharmacology and toxicology of tacrolimus. Current drug metabolism, 7(8), 869-885.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445643, Tacrolimus. Retrieved from [Link].

- World Health Organization. (2019). Review of the available evidence on tacrolimus in adults and children for the prevention and treatment of transplant rejection.

- Baan, C. C., van der Mast, B. J., van den Dorpel, M. A., & Weimar, W. (2000). Differential effect of the immunosuppressive drugs cyclosporine, mycophenolic acid, and rapamycin on the induction of B-cell reactivity.

- de Mattos, A. M., Olyaei, A. J., & Bennett, W. M. (2000). Nephrotoxicity of immunosuppressive drugs: long-term consequences and challenges for the future. American journal of kidney diseases, 35(2), 333-346.

- Sanchez-Fructuoso, A. I. (2010). The clinical impact of tacrolimus-related nephrotoxicity: what's the damage?.

- Böttiger, Y., Säwe, J., Brattström, C., Tydén, G., & Groth, C. G. (1999). Pharmacokinetic interaction between single oral doses of tacrolimus and cyclosporin in healthy volunteers. British journal of clinical pharmacology, 47(5), 553-557.

- Wallemacq, P. E., & Verbeeck, R. K. (2001). Comparative clinical pharmacokinetics of the newer immunosuppressants. Clinical pharmacokinetics, 40(4), 243-264.

-

Kuypers, D. R. (2020). Tacrolimus—why pharmacokinetics matter in the clinic. Frontiers in immunology, 11, 211. [Link]

- Webster, A. C., Woodroffe, R. C., Taylor, R. S., Chapman, J. R., & Craig, J. C. (2005). Tacrolimus versus ciclosporin as primary immunosuppression for kidney transplant recipients.

- Liu, J., Farmer, J. D., Lane, W. S., Friedman, J., Weissman, I., & Schreiber, S. L. (1991). Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes. Cell, 66(4), 807-815.

- Schreiber, S. L., & Crabtree, G. R. (1992). The mechanism of action of cyclosporin A and FK506. Immunology today, 13(4), 136-142.

- European Tacrolimus Multicentre Renal Study Group. (1994). A randomized trial of tacrolimus (FK 506) versus cyclosporin microemulsion in the prevention of acute rejection in primary renal allograft recipients.

-

MedlinePlus. (n.d.). Tacrolimus. Retrieved from [Link]

- Prograf (tacrolimus)

- Envarsus XR (tacrolimus extended-release tablets) [prescribing information]. (n.d.). Veloxis Pharmaceuticals, Inc.

- Astagraf XL (tacrolimus extended-release capsules)

- Protopic (tacrolimus)

Sources

- 1. Tacrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tacrolimus - Wikipedia [en.wikipedia.org]

- 3. Systematic Review and Meta-Analysis of Tacrolimus versus Ciclosporin as Primary Immunosuppression After Liver Transplant | PLOS One [journals.plos.org]

- 4. saintluc.be [saintluc.be]

- 5. cdn.who.int [cdn.who.int]

- 6. Analytical modelling techniques for enhancing tacrolimus dosing in solid organ transplantation: a systematic review protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Tacrolimus—why pharmacokinetics matter in the clinic [frontiersin.org]

- 8. The Effect of Intracellular Tacrolimus Exposure on Calcineurin Inhibition in Immediate- and Extended-Release Tacrolimus Formulations | MDPI [mdpi.com]

- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 10. Frontiers | The Calcineurin Inhibitor Tacrolimus Specifically Suppresses Human T Follicular Helper Cells [frontiersin.org]

- 11. Metabolism of tacrolimus (FK506) and recent topics in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tacrolimus Pharmacokinetic and Pharmacogenomic Differences between Adults and Pediatric Solid Organ Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tacrolimus Metabolite M-III May Have Nephrotoxic and Myelotoxic Effects and Increase the Incidence of Infections in Kidney Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dissociation of Power: A Technical Guide to the Structure-Activity Relationship of FK-506 Derivatives

Foreword: Beyond Immunosuppression

For decades, the macrolide FK-506 (Tacrolimus) has been a cornerstone of immunosuppressive therapy, preventing organ rejection in transplant recipients with remarkable efficacy.[1][2] Its mechanism, a sophisticated molecular hijacking of the cell's signaling machinery, has been the subject of intense study. FK-506 binds to the ubiquitously expressed FKBP12 (FK506-Binding Protein 12), and this complex then inhibits the phosphatase activity of calcineurin, a critical enzyme in the T-cell activation pathway.[3][4][5] This blockade of calcineurin ultimately prevents the transcription of key pro-inflammatory cytokines, leading to immunosuppression.[5][6]

However, the story of FK-506 is far from one-dimensional. Beyond its profound effects on the immune system, FK-506 exhibits significant neurotrophic and antifungal properties.[7][8] These "off-target" activities have opened exciting new avenues for therapeutic development, driving a quest to uncouple the potent immunosuppressive effects from these other desirable biological functions. This endeavor lies at the heart of the structure-activity relationship (SAR) of FK-506 derivatives: the systematic dissection of the molecule to understand how specific structural modifications influence its diverse biological activities.

This technical guide provides an in-depth exploration of the SAR of FK-506 derivatives for researchers, scientists, and drug development professionals. We will move beyond a superficial overview to delve into the causal relationships between chemical structure and biological function, offering field-proven insights into the design and evaluation of novel FK-506 analogs. Our journey will navigate the intricate interplay between FKBP binding, calcineurin inhibition, and the quest for selective biological activity.

The Molecular Architecture of FK-506 Action: A Tale of Two Domains

The biological activity of FK-506 is not monolithic; it is dictated by distinct regions of the molecule that engage with its protein partners. The macrocyclic structure of FK-506 can be conceptually divided into two critical functional domains: the FKBP12-binding domain and the calcineurin-binding domain (also known as the "effector domain").[9][10]

-

The FKBP12-Binding Domain: This region, highlighted in red in the figure below, is responsible for the initial and essential interaction with FKBP12.[9][10] Key functionalities in this domain, including the pipecolate ring and the adjacent diketoamide moiety, nestle into a hydrophobic pocket on the surface of FKBP12.[11] This high-affinity interaction (with a dissociation constant in the low nanomolar range) is a prerequisite for all subsequent biological effects of FK-506.[10]

-

The Calcineurin-Binding Domain: Once bound to FKBP12, the composite surface of the FK-506/FKBP12 complex presents the calcineurin-binding domain (highlighted in blue) for interaction with calcineurin.[9][10] This "effector" domain is crucial for the immunosuppressive activity of FK-506. Modifications in this region can dramatically alter the ability of the complex to inhibit calcineurin, without necessarily affecting its affinity for FKBP12.

Understanding this duality is fundamental to the rational design of FK-506 derivatives. By selectively modifying these domains, researchers can titrate the molecule's immunosuppressive potency while potentially enhancing its other therapeutic properties.

The Immunosuppressive Cascade: A Step-by-Step Mechanism

The immunosuppressive action of FK-506 is a well-orchestrated molecular cascade that ultimately silences T-lymphocyte activation. The following diagram and description delineate this critical pathway.

-

Cellular Entry and FKBP12 Binding: FK-506, being a lipophilic macrolide, readily crosses the cell membrane. In the cytoplasm, it is recognized by and binds to FKBP12.[5]

-

Formation of the Ternary Complex: The FK-506-FKBP12 complex acts as a "gain-of-function" entity, acquiring the ability to bind to calcineurin.[5][12]

-

Calcineurin Inhibition: The FK-506-FKBP12 complex physically obstructs the active site of calcineurin, preventing it from dephosphorylating its substrates.[3]

-

NFATc Phosphorylation and Nuclear Translocation: A key substrate of calcineurin is the Nuclear Factor of Activated T-cells (NFATc). In its phosphorylated state, NFATc resides in the cytoplasm. Upon T-cell activation, intracellular calcium levels rise, activating calcineurin, which then dephosphorylates NFATc. This dephosphorylation unmasks a nuclear localization signal, leading to NFATc's translocation into the nucleus.[5]

-

Inhibition of Gene Transcription: By inhibiting calcineurin, the FK-506-FKBP12 complex prevents the dephosphorylation and subsequent nuclear translocation of NFATc. This effectively blocks the transcription of genes crucial for T-cell activation, most notably Interleukin-2 (IL-2).[5][6]

-

Suppression of T-Cell Proliferation: The lack of IL-2, a potent T-cell growth factor, leads to a halt in T-cell proliferation and the suppression of the immune response.[7]

Dissecting the Macrolide: A Positional Analysis of Structure-Activity Relationships

The quest to develop FK-506 derivatives with tailored biological activities has led to extensive modification of its macrocyclic core. The following sections detail the SAR at key positions, with a focus on how these changes impact immunosuppressive, antifungal, and neurotrophic effects.

| Position of Modification | Chemical Change | Impact on FKBP12 Binding | Impact on Calcineurin Inhibition (Immunosuppression) | Resulting Biological Profile | Reference(s) |

| C9 | Deoxygenation (9-deoxo) | Maintained | Significantly Reduced | Reduced immunosuppression, retained antifungal activity. | [8][11] |

| C18 | Hydroxylation | Maintained | Abolished | Non-immunosuppressive, neurotrophic. | [8][13] |

| C21 | Ethyl substitution (from allyl) | Maintained | Reduced | Reduced immunosuppression, neurotrophic. | [8][13] |

| C22 | Addition of bulky groups (e.g., acetohydrazide) | Maintained | Reduced (in mammals) | Non-immunosuppressive, potent antifungal. | [8][14] |

| C31 | O-demethylation | Maintained | Significantly Reduced | Reduced immunosuppression, retained antifungal activity. | [8][11] |

The Calcineurin-Binding "Hotspot": Modifications at C22

The region around the C22 ketone is a critical interface for the interaction between the FK-506-FKBP12 complex and calcineurin. Structure-based drug design has leveraged differences between human and fungal FKBP12 to create derivatives with selective antifungal activity. For instance, the analog APX879 , which has an acetohydrazide group at C22, shows significantly reduced immunosuppressive activity while maintaining potent antifungal effects.[8][14] This selectivity arises because the added moiety interacts less favorably with the His88 residue in human FKBP12 compared to the corresponding Phe88 in fungal FKBP12.[8] This highlights a key principle in FK-506 derivative design: exploiting subtle structural differences in the target proteins across species can lead to highly selective compounds.

Decoupling Immunosuppression and Neurotrophism: The Role of C18 and C21

The development of non-immunosuppressive neurotrophic agents has been a major focus of FK-506 research. The derivative L-685,818 , which possesses a hydroxyl group at C18 and an ethyl group at C21 (in place of the native allyl group), exemplifies this success.[8][13] While it still binds to FKBP12, the resulting complex is unable to effectively inhibit calcineurin, thus abrogating its immunosuppressive activity.[8] However, L-685,818 retains and even enhances neurotrophic properties, promoting neurite outgrowth and nerve regeneration.[13] This strongly suggests that the neurotrophic effects of FK-506 derivatives are not mediated by calcineurin inhibition.

Fine-Tuning Activity through Biosynthesis: Modifications at C9 and C31

Combinatorial biosynthesis has emerged as a powerful tool for generating novel FK-506 analogs. By manipulating the post-polyketide synthase (PKS) tailoring enzymes, derivatives with modifications at the C9 and C31 positions have been created. For example, 9-deoxo-FK506 and 31-O-demethyl-FK506 both exhibit significantly reduced immunosuppressive activity while retaining substantial antifungal properties.[8][11] These findings underscore the importance of these positions in modulating the interaction with human calcineurin.

The Enigma of Neurotrophism: A Calcineurin-Independent Pathway

While the immunosuppressive and antifungal activities of FK-506 are clearly linked to calcineurin inhibition, its neurotrophic effects follow a different path. Evidence suggests that the neuroregenerative properties of FK-506 and its non-immunosuppressive derivatives are mediated by a different member of the FKBP family, FKBP52 .[8]

Studies have shown that in neuronal cultures from FKBP12 knockout mice, FK-506 can still promote neurite outgrowth, indicating that FKBP12 is not the primary mediator of this effect.[8] Furthermore, antibodies against FKBP52 have been shown to block the neurotrophic actions of FK-506.[8] The precise downstream signaling cascade initiated by the FK-506 derivative-FKBP52 complex is an active area of research, but it is clear that this interaction is key to the desired neuroregenerative outcomes. This mechanistic divergence is the foundation for developing neurotrophic drugs devoid of the systemic side effects associated with immunosuppression. An example of a non-immunosuppressive FKBP12 inhibitor with demonstrated neuroprotective activity is V-10,367 .[8]

Experimental Protocols for the Evaluation of FK-506 Derivatives

The rigorous evaluation of novel FK-506 analogs requires a suite of well-defined in vitro and in vivo assays. The following protocols provide a framework for assessing the key biological activities of these compounds.

Workflow for SAR Studies of FK-506 Derivatives

In Vitro Immunosuppressive Activity Assay: T-Cell Proliferation

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes, a hallmark of immunosuppression.[7]

Principle: CD4+ T-cells are isolated and stained with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). Upon cell division, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity. The proliferation of T-cells is induced by activators like anti-CD3/CD28 antibodies. The inhibitory effect of the test compound is quantified by measuring the reduction in T-cell proliferation via flow cytometry.

Step-by-Step Methodology:

-

Isolation of CD4+ T-cells: Isolate CD4+ T-cells from murine spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[7]

-

Fluorescent Labeling: Label the isolated T-cells with CFSE according to the manufacturer's protocol.

-

Cell Culture and Treatment: Plate the labeled T-cells in a 96-well plate. Add serial dilutions of the FK-506 derivative or control compounds (including FK-506 as a positive control and vehicle as a negative control).

-

T-Cell Activation: Add T-cell activators (e.g., anti-CD3/CD28 beads or soluble antibodies) to the wells to stimulate proliferation.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. The degree of proliferation is determined by the number of cell divisions, as indicated by the successive halving of CFSE fluorescence.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits T-cell proliferation by 50%.[15]

In Vitro Antifungal Susceptibility Assay: Broth Microdilution

This assay determines the minimum inhibitory concentration (MIC) or the 50% inhibitory concentration (IC50) of a compound against a specific fungal strain.[11]

Principle: The fungal isolate is exposed to a range of concentrations of the test compound in a liquid growth medium. Fungal growth is assessed after a defined incubation period, typically by measuring the optical density of the culture.

Step-by-Step Methodology:

-

Fungal Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Cryptococcus neoformans, Candida albicans, or Aspergillus fumigatus) according to CLSI guidelines.

-

Compound Dilution: Prepare serial dilutions of the FK-506 derivative in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation: Add the fungal inoculum to each well. Include positive (no drug) and negative (no inoculum) growth controls.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 24-72 hours, depending on the fungal species.[11]

-

Growth Assessment: Determine fungal growth by measuring the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 or MIC value. The IC50 is the concentration that inhibits 50% of fungal growth compared to the drug-free control.[11]

In Vitro Neurotrophic Activity Assay: Neurite Outgrowth

This assay evaluates the ability of a compound to promote the extension of neurites from neuronal cells, a key indicator of neurotrophic activity.[13]

Principle: Neuronal or neuron-like cells (e.g., PC12 cells or primary dorsal root ganglion (DRG) neurons) are cultured in the presence of the test compound. The extent of neurite outgrowth is then visualized and quantified.

Step-by-Step Methodology:

-

Cell Culture: Plate PC12 cells or dissociated DRG neurons on a suitable substrate (e.g., collagen or laminin-coated plates).

-

Treatment: Add serial dilutions of the FK-506 derivative to the cell cultures. Include a positive control (e.g., Nerve Growth Factor for PC12 cells) and a vehicle control.

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

-

Fixation and Staining: Fix the cells with paraformaldehyde and stain with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify neurite outgrowth by measuring the total length of neurites per cell or the percentage of cells with neurites longer than a defined threshold (e.g., two cell body diameters).

-

Data Analysis: Determine the effective concentration (EC50) for neurite outgrowth promotion.

Conclusion: The Future of FK-506 Derivatives

The structure-activity relationship of FK-506 derivatives is a testament to the power of medicinal chemistry and chemical biology to dissect and modulate complex biological activities. The journey from a potent, broad-acting immunosuppressant to a portfolio of selective antifungal and neurotrophic agents demonstrates a sophisticated understanding of the molecular interactions that govern cellular signaling. The key to this success lies in the recognition that FK-506's various biological effects are not inextricably linked but can be uncoupled through precise structural modifications.

Future research will undoubtedly focus on further refining the selectivity of these derivatives. For antifungal development, this will involve a deeper exploration of the structural nuances of fungal versus mammalian FKBP12 and calcineurin. In the realm of neurotrophism, elucidating the downstream signaling pathways of the FKBP52-ligand complex will be paramount for designing next-generation neuroregenerative therapies. The continued integration of structural biology, combinatorial biosynthesis, and robust pharmacological testing will undoubtedly unlock the full therapeutic potential of this remarkable natural product scaffold.

References

-

ResearchGate. (n.d.). Chemical structures of FKBP12 ligands and crystal structure of... [Image]. Retrieved from [Link]

-

Lee, Y., Heitman, J., & Lee, Y. W. (2023). Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond. PLoS Pathogens, 19(1), e1011068. [Link]

-

Schumacher, M. M., et al. (2020). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. mBio, 11(4), e01349-20. [Link]

-

Li, H., & Chiosis, G. (1995). Interaction of FKBP12-FK506 with calcineurin A at the B subunit-binding domain. The Journal of biological chemistry, 270(26), 15493–15496. [Link]

-

Dr. Oracle. (2024). What is the mechanism of action of Tacrolimus (FK506)? Retrieved from [Link]

-

Abe, T., et al. (2018). Conformational Entropy of FK506 Binding to FKBP12 Determined by Nuclear Magnetic Resonance Relaxation and Molecular Dynamics Simulations. Biochemistry, 57(8), 1314–1324. [Link]

-

ResearchGate. (n.d.). Functions of FKBP12. Ligands are the compounds that bind to FKBP12. a... [Image]. Retrieved from [Link]

-

Gaali, S., et al. (2019). The Many Faces of FKBP51. International journal of molecular sciences, 20(2), 423. [Link]

-

Lee, S. K., et al. (2018). In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. Antimicrobial agents and chemotherapy, 62(11), e01275-18. [Link]

-

Wilson, K. P., et al. (1995). Atomic structure of FKBP12-FK506, an immunophilin-immunosuppressant complex. Acta crystallographica. Section D, Biological crystallography, 51(Pt 4), 511–521. [Link]

-

Liu, J. (2003). FK506-Binding Proteins and Their Diverse Functions. Current topics in medicinal chemistry, 3(12), 1347–1360. [Link]

-

Lee, Y., et al. (2019). Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity. Journal of natural products, 82(7), 1835–1842. [Link]

-

Jung, J. A., & Yoon, Y. J. (2020). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Journal of microbiology and biotechnology, 30(1), 1–10. [Link]

-

Gaali, S., et al. (2018). FKBP Ligands—Where We Are and Where to Go? Frontiers in pharmacology, 9, 124. [Link]

-

Wikipedia. (n.d.). FKBP. Retrieved from [Link]

-

Frontiers. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 475. [Link]

-

Li, H., et al. (2005). Design and Structure-Based Study of New Potential FKBP12 Inhibitors. Protein and peptide letters, 12(4), 343–347. [Link]

-

Pastrana, B., et al. (2005). Equilibrium studies of a fluorescent tacrolimus binding to surfactant protein A. Biochimica et biophysica acta, 1747(2), 163–170. [Link]

-

Griffith, J. P., et al. (1995). Crystal structures of human calcineurin and the human FKBP12-FK506-calcineurin complex. Cell, 82(3), 507–522. [Link]

-

Snyder, S. H., et al. (1995). Neurotrophic actions of nonimmunosuppressive analogues of immunosuppressive drugs FK506, rapamycin and cyclosporin A. Nature medicine, 1(1), 32–37. [Link]

-

Lee, Y., et al. (2021). Biosynthesis of Nonimmunosuppressive ProlylFK506 Analogues with Neurite Outgrowth and Synaptogenic Activity. Journal of natural products, 84(2), 304–311. [Link]

-

Jung, J. A., & Yoon, Y. J. (2020). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Journal of microbiology and biotechnology, 30(1), 1–10. [Link]

-

Kim, H. Y., et al. (2017). FK506 positively regulates the migratory potential of melanocyte-derived cells by enhancing syndecan-2 expression. Scientific reports, 7(1), 1618. [Link]

-

RCSB PDB. (2015). 5B8I: Crystal structure of Calcineurin A and Calcineurin B in complex with FKBP12 and FK506 from Coccidioides immitis RS. [Link]

-

ResearchGate. (n.d.). The correlation of IC50 values for cyclosporine and tacrolimus in (a)... [Image]. Retrieved from [Link]

-

bioRxiv. (2023). Structural Analysis and Docking Studies of FK506-Binding Protein 1A. [Link]

-

van der Mast, B. J., et al. (2009). Everolimus and sirolimus antagonize tacrolimus based calcineurin inhibition via competition for FK-binding protein 12. Journal of immunology (Baltimore, Md. : 1950), 182(1 Supplement), 121.13–121.13. [Link]

- Google Patents. (2020). WO2020154455A1 - Non-immunosuppressive fk506 analogs and use thereof.

-

Semantic Scholar. (n.d.). Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents. Retrieved from [Link]

-

Lee, S. K., et al. (2018). In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. Antimicrobial agents and chemotherapy, 62(11), e01275-18. [Link]

-

ResearchGate. (n.d.). The crystal structure of the A. fumigatus calcineurin-FK506-FKBP12... [Image]. Retrieved from [Link]

-

Thomson, A. W., et al. (1995). Mode of action of tacrolimus (FK506): molecular and cellular mechanisms. Clinical and experimental immunology, 101(2), 166–171. [Link]

-

Wilson, K. P., et al. (1995). Comparative X-ray structures of the major binding protein for the immunosuppressant FK506 (tacrolimus) in unliganded form and in complex with FK506 and rapamycin. Acta crystallographica. Section D, Biological crystallography, 51(Pt 4), 511–521. [Link]

Sources

- 1. axonmedchem.com [axonmedchem.com]

- 2. FKBP - Wikipedia [en.wikipedia.org]

- 3. Interaction of FKBP12-FK506 with calcineurin A at the B subunit-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. Neurotrophic actions of nonimmunosuppressive analogues of immunosuppressive drugs FK506, rapamycin and cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 15. journals.asm.org [journals.asm.org]

Technical Guide: Characterization of FK-506 3'-Methyl Ether Binding to FKBP12

Executive Summary

This technical guide details the structural and kinetic characterization of FK-506 3'-Methyl Ether (CAS 124554-16-1, also known as Tacrolimus Methyl Ether), a structural analog/impurity of the potent immunosuppressant Tacrolimus (FK-506).

While the parent molecule FK-506 binds the 12-kDa FK506-binding protein (FKBP12 ) to form a complex that inhibits Calcineurin (CaN), modifications to the cyclohexyl ring—specifically at the 3'-position—can critically alter the thermodynamic stability of the binary complex. This guide provides researchers with a self-validating framework to measure these binding discrepancies using Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) , ensuring precise quantification of the dissociation constant (

Structural Basis of Interaction

The "Dual-Face" Mechanism

FK-506 operates via a "dual-face" mechanism. To understand the impact of the 3'-Methyl Ether modification, one must distinguish between the two functional domains:

-

The Binding Face (FKBP12 Interface): Comprises the pipecolate ring and the cyclohexyl moiety (C29–C34). This region buries itself into the hydrophobic pocket of FKBP12.

-

The Effector Face (Calcineurin Interface): Comprises the macrocyclic ring (C15–C21). This region remains solvent-exposed after FKBP12 binding and subsequently recruits Calcineurin.

The 3'-Methyl Ether Steric Clash

The 3'-position (often C-32 in macrocycle numbering) on the cyclohexyl ring of FK-506 typically bears a hydroxyl group in metabolites or is unsubstituted in specific analogs. The introduction of a methyl ether (-OCH₃) group at this position introduces additional steric bulk.

-

Hypothesis: The FKBP12 binding pocket is a deep, hydrophobic cleft lined by aromatic residues (Trp59, Phe99). A 3'-methyl ether modification likely creates a steric clash or alters the solvation shell, potentially reducing affinity compared to the parent FK-506 (

nM). -

Significance: If the 3'-Methyl Ether analog retains high affinity, it may act as a competitive antagonist or a functional immunosuppressant. If affinity is lost, it is an inert impurity.

Caption: The signaling cascade illustrating where the FK-506 3'-Methyl Ether analog intervenes. The critical step quantified in this guide is the initial formation of the Binary Complex.

Experimental Workflows

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine real-time kinetic parameters (

Reagents & Setup

-

Ligand: Recombinant Human FKBP12 (His-tagged or biotinylated).

-

Analyte: FK-506 3'-Methyl Ether (dissolved in 100% DMSO, diluted to running buffer).

-

Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, 1% DMSO). Note: DMSO matching is critical.

Step-by-Step Methodology

-

Chip Preparation (CM5 Sensor Chip):

-

Activate surface with EDC/NHS (1:1) for 7 minutes.

-

Inject FKBP12 (10 µg/mL in 10 mM Sodium Acetate, pH 5.0) to achieve ~500 RU density. Low density prevents mass transport limitation.

-

Block with 1 M Ethanolamine-HCl.

-

-

Solvent Correction:

-

Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index changes.

-

-

Kinetic Titration (Single Cycle Kinetics):

-

Prepare a 5-point dilution series of FK-506 3'-Methyl Ether (e.g., 0.1 nM to 10 nM).

-

Inject sequentially without regeneration if dissociation is slow, or use Multi-Cycle kinetics with short Glycine-HCl (pH 2.0) regeneration pulses.

-

Flow Rate: High flow (50-100 µL/min) to minimize mass transport effects.

-

-

Analysis:

-

Fit data to a 1:1 Langmuir Binding Model .

-

Self-Validation Check: The

should be theoretical (calculated based on MW ratio) ± 20%. If

-

Protocol B: Competitive Fluorescence Polarization (FP)

Objective: High-throughput screening of relative affinity (

Reagents

-

Tracer: Fluorescein-FK506 (F-FK506).

-

Protein: FKBP12 (Final concentration =

of the tracer, typically ~2-5 nM). -

Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Triton X-100.

Step-by-Step Methodology

-

Tracer

Determination (Pre-Assay):-

Titrate FKBP12 (0.1 nM – 1 µM) against fixed Tracer (1 nM).

-

Plot mP vs. [FKBP12] to find the

of the tracer.

-

-

Competition Assay:

-

Mix FKBP12 (at concentration = Tracer

) and Tracer (1 nM). -

Add serial dilutions of FK-506 3'-Methyl Ether (competitor) and Native FK-506 (control).

-

Incubate for 60 minutes at room temperature (equilibrium).

-

-

Measurement:

-

Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).

-

-

Calculation:

-

Fit to a 4-parameter logistic (4PL) dose-response model to determine

. -

Convert

to

-

Caption: Operational workflow for Surface Plasmon Resonance (SPR) kinetic profiling.

Data Presentation & Interpretation

Expected Kinetic Parameters

The following table summarizes the expected range for FK-506 and the theoretical deviation for the 3'-Methyl Ether analog.

| Parameter | FK-506 (Standard) | 3'-Methyl Ether (Hypothetical) | Interpretation |

| Slower association suggests steric hindrance at the pocket entry. | |||

| Faster dissociation indicates destabilized hydrophobic contacts. | |||

| Higher | |||

| Stoichiometry (n) | 1.0 | 1.0 | Should remain 1:1; deviation suggests aggregation. |

Troubleshooting & Validation

-

Non-Specific Binding (NSB): If the reference channel signal is >10% of the active channel, add 0.05% Tween-20 or BSA to the buffer.

-

Solubility Issues: The 3'-Methyl Ether is highly lipophilic. Ensure DMSO concentration is constant (1-2%) throughout all dilutions to prevent precipitation, which mimics high affinity binding (false positive).

References

-

Structure of FKBP12-FK506 Complex: Van Duyne, G. D., et al. (1991). Atomic structure of FKBP-FK506, an immunophilin-immunosuppressant complex. Science. Link

-

FKBP12 Mutational Analysis: DeCenzo, M. T., et al. (1996). FK506-binding protein mutational analysis: defining the active-site residue contributions to catalysis and the stability of ligand complexes. Protein Engineering. Link

-

Tacrolimus Impurities & Analogs: USP-NF. (2013). Tacrolimus: Organic Impurities Procedure. USP Monograph. Link

-

Fluorescence Polarization Protocols: Dubowchik, G. M., et al. (2000).[1] Fluoresceinated FKBP12 ligands for a high-throughput fluorescence polarization assay. Bioorganic & Medicinal Chemistry Letters. Link

-

SPR Methodology for FKBP12: Banett, J., et al. (2015). Universal screening platform using three-dimensional small molecule microarray based on surface plasmon resonance imaging. RSC Advances. Link

-

Tacrolimus Methyl Ether Identification: Allmpus Laboratories. Tacrolimus Methyl Ether (CAS 124554-16-1) Data Sheet. Link

Sources

An In-Depth Technical Guide on the In Vitro Immunosuppressive Properties of FK-506 3'-Methyl Ether

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive and exhaustive search of scientific literature, chemical databases, and supplier information, we must report that there is currently no publicly available data on the in vitro immunosuppressive properties of FK-506 3'-Methyl Ether . Our extensive investigation into this specific derivative of Tacrolimus (FK-506) did not yield any studies detailing its mechanism of action, potency in T-cell proliferation assays, effects on cytokine production, or any comparative analyses with its parent compound.

The creation of an in-depth technical guide, as originally intended, requires a foundation of verifiable, peer-reviewed scientific evidence. In the absence of such data for FK-506 3'-Methyl Ether, we are unable to provide a guide that meets the necessary standards of scientific integrity and technical accuracy.

However, to provide a valuable resource for researchers interested in the immunosuppressive mechanisms of Tacrolimus and its analogs, we have compiled the following in-depth guide based on the extensive and well-documented properties of the parent compound, FK-506 (Tacrolimus) . This guide details the established mechanisms and the standard in vitro assays used to evaluate the immunosuppressive potential of this class of compounds. This information will serve as a foundational framework for any future investigation into novel derivatives such as FK-506 3'-Methyl Ether.

Technical Guide: Foundational Principles of Tacrolimus (FK-506) In Vitro Immunosuppression and Methodologies for Analog Evaluation

Introduction to Tacrolimus (FK-506) and the Calcineurin Pathway

Tacrolimus (FK-506) is a potent macrolide lactone immunosuppressant isolated from the bacterium Streptomyces tsukubaensis.[1][2] Its primary clinical application is in the prevention of allograft rejection in organ transplant recipients.[3][4] The immunosuppressive effects of Tacrolimus are mediated through a highly specific intracellular signaling pathway, making it a cornerstone for understanding and developing new immunosuppressive agents.

The core mechanism of Tacrolimus revolves around its ability to inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5][6] Calcineurin plays a pivotal role in the activation of T-lymphocytes, a critical component of the adaptive immune response. By inhibiting calcineurin, Tacrolimus effectively blocks T-cell activation and subsequent inflammatory responses.[7][]

Mechanism of Action: The FKBP12-Calcineurin-NFAT Axis

The immunosuppressive cascade initiated by Tacrolimus is a multi-step process:

-

Binding to FKBP12: Upon entering the cytoplasm of a T-cell, Tacrolimus binds to the immunophilin FK506-binding protein 12 (FKBP12).[5][9]

-

Formation of an Inhibitory Complex: The resulting Tacrolimus-FKBP12 complex acquires a new conformation that allows it to bind to and inhibit the enzymatic activity of calcineurin.[5][6]

-

Inhibition of NFAT Dephosphorylation: Calcineurin's primary substrate in T-cell activation is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[4] In a resting T-cell, NFAT is phosphorylated and resides in the cytoplasm. Upon T-cell receptor (TCR) stimulation and a subsequent increase in intracellular calcium, calcineurin is activated and dephosphorylates NFAT.

-

Blockade of Nuclear Translocation and Gene Transcription: By inhibiting calcineurin, the Tacrolimus-FKBP12 complex prevents the dephosphorylation of NFAT. Consequently, NFAT cannot translocate to the nucleus. This nuclear blockade prevents NFAT from binding to the promoter regions of genes encoding key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[7][]

-

Suppression of T-Cell Proliferation and Effector Function: IL-2 is a critical cytokine for T-cell proliferation and differentiation. By inhibiting IL-2 production, Tacrolimus halts the clonal expansion of activated T-cells, thereby suppressing the cell-mediated immune response.[3][7]

T-Cell Proliferation Assay (Mitogen or Anti-CD3/CD28 Stimulation)

This assay assesses the direct effect of a compound on T-cell proliferation induced by a non-specific stimulus.

Principle: T-cells can be stimulated to proliferate using mitogens like Phytohemagglutinin (PHA) or Concanavalin A (Con A), or more specifically by antibodies against the CD3 and CD28 surface receptors, which mimics the primary and co-stimulatory signals of TCR activation. The test compound's ability to inhibit this induced proliferation is quantified.

Experimental Protocol:

-

Cell Isolation: Isolate PBMCs or purified CD4+ or CD8+ T-cells.

-

Culture Setup: Plate the cells in a 96-well plate.

-

Compound Addition: Add the test compound and reference compound at various concentrations.

-

Stimulation: Add the stimulating agent (e.g., PHA at 1-5 µg/mL or plate-bound anti-CD3 and soluble anti-CD28 antibodies).

-

Incubation: Incubate for 72 hours.

-

Proliferation Assessment: Use [3H]-thymidine incorporation or CFSE staining as described for the MLR assay.

-

Data Analysis: Determine the IC50 value for the inhibition of proliferation.

Cytokine Production Assay

This assay measures the effect of a compound on the production of key cytokines by activated T-cells.

Principle: Upon activation, T-cells secrete a range of cytokines that mediate the immune response. Tacrolimus is known to potently inhibit the production of Th1 cytokines like IL-2 and IFN-γ, as well as other inflammatory cytokines such as TNF-α. [7][10]Measuring the levels of these cytokines in the culture supernatant provides a direct readout of the compound's immunosuppressive activity.

Experimental Protocol:

-

Cell Culture and Stimulation: Set up a T-cell proliferation assay as described in section 2.2.

-

Supernatant Collection: At a specific time point (e.g., 24, 48, or 72 hours post-stimulation), centrifuge the plates and carefully collect the culture supernatant.

-

Cytokine Quantification:

-

ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits to measure the concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant.

-

Multiplex Bead Array (Luminex): This technology allows for the simultaneous quantification of multiple cytokines from a small sample volume, providing a more comprehensive profile of the compound's effects.

-

-

Data Analysis: Plot the cytokine concentrations against the compound concentrations and determine the IC50 for the inhibition of each cytokine.

Data Presentation and Interpretation

To facilitate the comparison of immunosuppressive potency, quantitative data should be summarized in a clear and concise format.

Table 1: Hypothetical Comparative In Vitro Immunosuppressive Activity

| Compound | MLR (IC50, nM) | T-Cell Proliferation (PHA) (IC50, nM) | IL-2 Production (IC50, nM) | IFN-γ Production (IC50, nM) |

| Tacrolimus (FK-506) | 1-5 | 0.5-2 | 0.1-1 | 1-10 |

| FK-506 3'-Methyl Ether | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Cyclosporin A | 100-500 | 50-200 | 10-100 | 100-1000 |

Note: The values for Tacrolimus and Cyclosporin A are representative ranges from published literature and may vary depending on experimental conditions.

Conclusion and Future Directions

While the in vitro immunosuppressive profile of Tacrolimus (FK-506) is well-characterized and serves as a benchmark in the field, the properties of its derivative, FK-506 3'-Methyl Ether, remain unknown. The experimental protocols and principles outlined in this guide provide a robust framework for the future investigation of this and other novel Tacrolimus analogs.

Should FK-506 3'-Methyl Ether become available for study, the logical next steps would be:

-

Direct Comparative Studies: Perform the MLR, T-cell proliferation, and cytokine production assays with FK-506 3'-Methyl Ether and Tacrolimus in parallel to accurately determine its relative potency.

-

Calcineurin Inhibition Assay: Conduct a cell-free enzymatic assay to determine if FK-506 3'-Methyl Ether directly inhibits calcineurin phosphatase activity and to quantify its IC50 in this system. [6][11]3. FKBP12 Binding Assay: Assess the binding affinity of FK-506 3'-Methyl Ether for FKBP12 to understand if the 3'-methyl ether modification affects this initial step in the mechanism of action.

Such studies would be invaluable in determining if FK-506 3'-Methyl Ether retains the potent immunosuppressive activity of its parent compound and whether it offers any potential advantages in terms of potency, selectivity, or other pharmacological properties.

References

-

In Vitro Immunosuppressive Effects of FK506 in Combination With Other Drugs. PMC - NIH.[Link]

-

The immunosuppressive action of FK506. In vitro induction of allogeneic unresponsiveness in human CTL precursors. PubMed.[Link]

-

The in vitro immunosuppressive effect of deoxymethylspergualin in man as compared with FK506 and cyclosporine. PubMed.[Link]

-

Characterization of the anti-inflammatory effect of FK-506 on human mast cells. PubMed.[Link]

-

Nephrotoxic effects of primary immunosuppression with FK-506 and cyclosporine regimens after liver transplantation. PubMed.[Link]

-

The Immunosuppressant Tacrolimus (FK506) Facing the 21st Century: Past Findings, Present Applications and Future Trends. MDPI.[Link]

-

The immunosuppressant FK506 selectively inhibits expression of early T cell activation genes. PubMed.[Link]

-

Studies Relating to the Synthesis of the Immunosuppressive Agent FK-506 Synthesis of the Cyclohexyl Moiety via a Group-Selective. Broad Institute.[Link]

-

Inhibition of calcineurin by a novel FK-506-binding protein. PubMed.[Link]

-

FK506 potently inhibits T cell activation induced TNF-alpha and IL-1beta production in vitro by human peripheral blood mononuclear cells. PubMed.[Link]

-

Inhibition of Cytokine Production and Cytokine-Stimulated T-cell Activation by FK506 (tacrolimus)1. PubMed.[Link]

-

(PDF) The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing. ResearchGate.[Link]

-

Cyclosporine and tacrolimus (FK506): a comparison of efficacy and safety profiles. PubMed.[Link]

-

Inhibition of calcineurin by FK506 increased the concentration of MPF... ResearchGate.[Link]

-

The inhibitory effect of FK506 on cytotoxic T-lymphocyte killing. PubMed.[Link]

-

Immunosuppressive effect of FK-506 on in vitro lymphocyte alloactivation: synergism with cyclosporine A. D-Scholarship@Pitt - University of Pittsburgh.[Link]

-

Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. PubMed Central.[Link]

-

Tacrolimus Maintains the Balance of Neutrophil Extracellular Traps by Inducing DNA Methylation of Neutrophils to Reduce Immune Rejection. PubMed.[Link]

-

Inhibition of calcineurin by FK506 stimulates germinal vesicle breakdown of mouse oocytes in hypoxanthine-supplemented medium. PubMed Central.[Link]

-

Tacrolimus (FK506) metabolite patterns in blood from liver and kidney transplant patients. PubMed.[Link]

-

Comparative analysis of tacrolimus (FK506) in whole blood liver transplant recipients by PRO-TRAC enzyme-linked immunosorbent assay and microparticle enzyme immunoassay IMX methods. PubMed.[Link]

-

and cyclosporine-based immunosuppression: FK 506 therapy significantly reduces the incidence of acute, steroid-resistant, refractory, and chronic rejection whilst possessing a comparable safety profile. European FK 506 Multicenter Liver Study Group. PubMed.[Link]

-

A comparison of tacrolimus (FK 506) and cyclosporine for immunosuppression in liver transplantation. PubMed.[Link]

Sources

- 1. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FK 506 | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Effect of CYP3A4 Methylation on Tacrolimus Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. Characterization of FK506 biosynthetic intermediates involved in post-PKS elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FK-506 | C44H69NO12 | CID 6536850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Clinical development of gene edited tacrolimus-resistant Treg (FKBP12KO-Treg) to enable simultaneous immunosuppression and support of immune regulation | bioRxiv [biorxiv.org]

Antifungal Properties of Non-Immunosuppressive FK-506 Analogs: A Technical Guide

Executive Summary

The Therapeutic Gap: FK-506 (Tacrolimus) is a potent antifungal agent, yet its clinical utility for invasive fungal infections is nullified by its primary indication: profound immunosuppression.[1][2] In immunocompromised patients—who represent the primary demographic for invasive mycoses—administering an immunosuppressant to treat an infection is clinically contraindicated.

The Solution: This guide details the development and validation of non-immunosuppressive FK-506 analogs.[3][4][5] By exploiting subtle structural divergences between human and fungal FK506-binding proteins (FKBP12), researchers can decouple antifungal efficacy from calcineurin-mediated immunosuppression.[6] This document serves as a technical blueprint for evaluating these analogs, focusing on APX879 , L-685,818 , and 9-deoxo-31-O-demethyl-FK506 .

Mechanistic Architecture: Decoupling Toxicity from Efficacy

To engineer specificity, one must first understand the conserved versus divergent elements of the Calcineurin (CaN) pathway.

The Conserved Pathway

In both mammals and fungi, FK-506 acts as a prodrug. It enters the cytoplasm and binds to the immunophilin FKBP12 . This binary complex (FK506-FKBP12) then binds to and inhibits Calcineurin (CaN) , a calcium-calmodulin-dependent serine/threonine phosphatase.[6][7][8][9]

-

In Mammals (T-cells): CaN inhibition prevents the dephosphorylation of NFAT (Nuclear Factor of Activated T-cells), blocking IL-2 production and T-cell proliferation (Immunosuppression).[10]

-

In Fungi (C. neoformans, A. fumigatus, C. albicans): CaN inhibition disrupts stress responses, cell wall integrity, and hyphal elongation, leading to fungistatic or fungicidal effects.

The Structural Divergence (The Opportunity)

While the active site of Calcineurin is highly conserved (>80% homology), the FKBP12 binding pocket contains exploitable differences.

-

Residue 88: In human FKBP12 (hFKBP12), residue 88 is Histidine (His88) .[11] In fungal FKBP12 (e.g., A. fumigatus), this residue is often Phenylalanine (Phe88) .[9][11]

-

Strategy: Analogs modified at the C-21 or C-22 positions (e.g., APX879) create steric clashes with the bulky His88 in humans but are accommodated by Phe88 in fungi.

Pathway Visualization

The following diagram illustrates the parallel pathways and the specific point of divergence targeted by analogs.

Caption: Divergent binding kinetics of FK-506 vs. Analogs in human and fungal pathways.

Structural Activity Relationship (SAR) of Key Analogs

The following table synthesizes the chemical modifications and functional outcomes of the most promising non-immunosuppressive analogs.

| Compound | Modification Site | Chemical Change | Immunosuppression Reduction (Fold) | Antifungal Target | Key Reference |

| FK-506 | N/A | Parent Molecule | 1 (Baseline) | Broad Spectrum | [1, 2] |

| L-685,818 | C-18, C-21 | C18-hydroxyl; C21-ethyl (vs allyl) | >100-fold | C. neoformans | [3, 4] |

| APX879 | C-22 | Acetohydrazide substitution | ~71-fold | C. neoformans, A. fumigatus | [5, 6] |

| 9-deoxo-31-O-demethyl-FK506 | C-9, C-31 | Removal of ketone (C9) & methyl (C31) | Significant | C. albicans (Synergistic) | [7] |

Experimental Validation Framework

To validate a candidate analog, researchers must employ a Differential Screening Protocol . This self-validating workflow ensures that reduced immunosuppression does not come at the cost of antifungal potency.

Protocol: Differential Efficacy Screening

Objective: Simultaneously quantify antifungal MIC (Minimum Inhibitory Concentration) and T-cell IC50 (Immunosuppressive Concentration).

Phase A: Antifungal Susceptibility (Modified CLSI M27-A3)

-

Preparation: Prepare stock solutions of FK-506 (control) and Analog X in DMSO (10 mg/mL).

-

Dilution: Create a 2-fold serial dilution series in RPMI 1640 medium (buffered to pH 7.0 with MOPS). Final concentration range: 0.01 µg/mL to 16 µg/mL.

-

Inoculum: Adjust yeast (C. albicans or C. neoformans) suspension to

cells/mL. -

Incubation:

-

C. albicans:[1][4][5][6][9][10][11][12] 35°C for 24–48 hours.

-

C. neoformans:Critical Step: Run duplicate plates at 24°C and 37°C .

-

Rationale: Calcineurin is essential for C. neoformans growth at 37°C (host temperature) but not 24°C. A true calcineurin inhibitor will show toxicity at 37°C but minimal effect at 24°C.[8] This acts as a mechanistic control.

-

-

Readout: Determine MIC50 (50% growth inhibition) using spectrophotometric reading at 600 nm.

Phase B: Immunosuppression Counter-Screen (IL-2 Assay)

-

Cell Line: Jurkat T-cells or primary murine splenocytes.

-

Stimulation: Stimulate cells with PMA (50 ng/mL) and Ionomycin (1 µM) to induce CaN-dependent IL-2 production.

-

Treatment: Treat cells with serial dilutions of FK-506 and Analog X.

-

Quantification: After 24 hours, harvest supernatant. Quantify IL-2 using a standard ELISA kit.

-

Calculation: Calculate the Therapeutic Index (TI):

. A high TI indicates clinical potential.

Protocol: Synergistic Checkerboard Assay

FK-506 analogs are often fungistatic on their own but fungicidal when paired with azoles.

-

Matrix Setup: Use a 96-well plate.

-

X-axis: Fluconazole (0 – 64 µg/mL).

-

Y-axis: Analog X (0 – 16 µg/mL).

-

-

Inoculation: Add fungal suspension (

cells/mL) to all wells. -

Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI).

-

Interpretation: FICI ≤ 0.5 indicates Synergy .

-

Experimental Workflow Diagram

Caption: Integrated workflow for screening non-immunosuppressive antifungal candidates.

References

-

Odom, A., et al. (1997).[2] "Calcineurin is required for virulence of Cryptococcus neoformans."[4][5][9] EMBO Journal. Link

-

Steinbach, W. J., et al. (2007). "Calcineurin controls growth, morphology, and pathogenicity in Aspergillus fumigatus." Eukaryotic Cell. Link

-

Odom, A., et al. (1997).[2] "The immunosuppressant FK506 and its nonimmunosuppressive analog L-685,818 are toxic to Cryptococcus neoformans by inhibition of a common target protein." Antimicrobial Agents and Chemotherapy.[4][5][12] Link

-

Cruz, M. C., et al. (2000). "Calcineurin is essential for survival during membrane stress in Candida albicans." EMBO Journal. Link

-

Juvvadi, P. R., et al. (2019). "Structure-Guided Design of FK506 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus." mBio. Link

-

Gobeil, S., et al. (2022). "Leveraging Fungal and Human Calcineurin-Inhibitor Structures to Design Selective FK506 Analogs." mBio. Link

-

Lee, S., et al. (2019). "Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity." Journal of Natural Products. Link

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | Interactions of FK506 and Rapamycin With FK506 Binding Protein 12 in Opportunistic Human Fungal Pathogens [frontiersin.org]

- 3. A calcineurin antifungal strategy with analogs of FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Calcineurin inhibition by FK-506 and its derivatives

Technical Guide: Calcineurin Inhibition by FK-506 and Derivatives

Executive Summary This technical guide provides a comprehensive analysis of the molecular mechanism, structural biology, and medicinal chemistry of FK-506 (Tacrolimus) and its derivatives as calcineurin inhibitors. It is designed for researchers and drug development professionals seeking to understand the "gain-of-function" inhibition mode, the structural determinants of specificity, and the divergence between immunosuppressive and neurotrophic activities in next-generation analogs.

Unlike competitive inhibitors that bind directly to an enzyme's active site, FK-506 operates via a gain-of-function mechanism. The drug itself has no affinity for calcineurin (Cn). Instead, it acts as a molecular glue, first binding to the cytosolic immunophilin FKBP12 (FK506-binding protein 12 kDa). This binary complex (FKBP12-FK506) creates a composite surface that possesses high affinity for the calcineurin heterodimer (CnA/CnB).

The Signaling Cascade:

-

T-Cell Receptor (TCR) Activation : Increases intracellular Ca²⁺.

-

Calmodulin Binding : Ca²⁺/Calmodulin binds Calcineurin, displacing its autoinhibitory domain.

-

Dephosphorylation : Activated Calcineurin dephosphorylates NF-AT (Nuclear Factor of Activated T-cells) in the cytoplasm.

-

Translocation : Dephosphorylated NF-AT exposes a nuclear localization signal (NLS) and translocates to the nucleus.

-

Transcription : NF-AT cooperates with AP-1 to drive IL-2 transcription.

-

Inhibition : The FKBP12-FK506 complex binds Calcineurin, sterically blocking the phosphatase active site and preventing NF-AT dephosphorylation.[1]

Caption: The Calcineurin-NFAT signaling pathway and its interruption by the FKBP12-FK506 complex.[2]

Structural Biology & Binding Kinetics

The interaction is defined by the ternary complex structure (PDB ID: 1TCO ).

-

The Binary Interface (FK506-FKBP12) : FK-506 binds to a hydrophobic pocket on FKBP12.[3] The "effector face" of this binary complex is formed by the drug's C15-C24 region and the 40s and 80s loops of FKBP12.

-

The Ternary Interface (Complex-Calcineurin) : The FKBP12-FK506 complex binds in a hydrophobic groove between the catalytic subunit (CnA) and the regulatory subunit (CnB).[3]

-

Critical Residues : The drug molecule itself makes direct contact with Calcineurin (specifically the allyl group at C21 and the cyclohexyl ring), acting as a bridge. This explains why FKBP12 alone cannot inhibit Calcineurin.

-

-

Thermodynamics :

-

FK506 binding to FKBP12:

. -

Complex binding to Calcineurin:

.

-

Medicinal Chemistry: Derivatives & SAR

The Structure-Activity Relationship (SAR) of FK-506 reveals three distinct functional domains: the FKBP-binding domain, the Calcineurin-binding (effector) domain, and the variable region.

Comparative Analysis of Ligands

| Compound | Class | Mechanism | Key Structural Feature | Primary Application |

| Tacrolimus (FK-506) | Immunosuppressant | FKBP12-dependent Cn inhibition | Parent macrolide | Organ transplant, Eczema |

| Pimecrolimus | Immunosuppressant | FKBP12-dependent Cn inhibition | 33-epi-chloro derivative | Atopic dermatitis (Topical) |

| L-685,818 | Antagonist | Binds FKBP12; No Cn inhibition | C18-hydroxy, C21-ethyl | Research tool (Negative control) |

| GPI-1046 | Neuroimmunophilin | Binds FKBP12; No Cn inhibition | Small molecule mimetic | Neuroprotection research |

| Rapamycin | mTOR Inhibitor | Binds FKBP12; Targets mTOR | Triene region modification | Oncology, Transplant |

The "Loss of Function" Antagonist: L-685,818

L-685,818 is a critical tool for validating the gain-of-function mechanism. It binds FKBP12 with high affinity but sterically clashes with Calcineurin due to modifications at the effector face (C18/C21). Thus, it occupies FKBP12 without inhibiting phosphatase activity, effectively antagonizing FK-506.

Caption: SAR logic tree demonstrating how structural modifications dictate the downstream target (Calcineurin vs. mTOR) or ablate activity.

Experimental Methodologies

To validate inhibition, one must distinguish between general phosphatase inhibition and specific calcineurin inhibition.

Protocol A: Calcineurin Phosphatase Assay (RII Peptide)

This is the gold standard for specificity. It uses a phosphopeptide derived from the RII subunit of PKA, which is a specific substrate for Calcineurin.[4]

Materials:

-

Substrate : RII Phosphopeptide (

). -

Enzyme : Recombinant Human Calcineurin (CnA/CnB).

-

Activators : Calmodulin (CaM) and

. -

Control : Okadaic Acid (inhibits PP1/PP2A but not Calcineurin at low concentrations).

Workflow:

-

Preparation : Desalt the RII peptide to remove free phosphate.

-

Incubation : Mix Calcineurin (10 nM), Calmodulin (500 nM), and

(1 mM) in assay buffer (50 mM Tris, pH 7.5). -

Drug Treatment : Add FKBP12 (20 nM) + FK-506 (serial dilutions) to the mixture. Pre-incubate for 10 min.

-

Note: FKBP12 must be in molar excess of Calcineurin for maximal inhibition.

-

-

Reaction : Initiate with RII peptide (50 µM). Incubate at 30°C for 10-20 min.

-

Detection : Terminate with Malachite Green reagent. Read Absorbance at 620 nm.

Protocol B: Fluorescence Polarization (Binding Assay)

Measures the physical binding of the FKBP12-FK506 complex to Calcineurin, independent of enzymatic activity.

-

Label FKBP12 with a fluorophore (e.g., FITC).

-

Saturate FKBP12 with FK-506.

-

Titrate Calcineurin into the solution.

-

Measure increase in polarization (mP) as the large ternary complex forms.

Therapeutic Context: Neuroprotection vs. Immunosuppression[5][6][7][8][9]

While FK-506 is a potent immunosuppressant, its derivatives have shown potential in neuroregeneration.[1][5][6][7]

-

Neuroimmunophilin Ligands : Small molecules like GPI-1046 bind FKBP12 but do not form the composite surface required to bind Calcineurin.

-

Mechanism : These ligands promote neurite outgrowth potentially via FKBP52 or by modulating the chaperone activity of FKBPs without blocking Calcineurin phosphatase activity. This separates the neurotrophic benefit from the immunosuppressive side effects (toxicity, infection risk).

References

-

Griffith, J. P., et al. (1995). "X-ray structure of calcineurin inhibited by the immunophilin-immunosuppressant FKBP12-FK506 complex." Cell, 82(3), 507-522. Link

-

Liu, J., et al. (1991). "Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes." Cell, 66(4), 807-815. Link

-

Dumont, F. J., et al. (1992). "The immunosuppressive and toxic effects of FK-506 are mechanistically related: pharmacology of a novel antagonist of FK-506 and rapamycin." Journal of Experimental Medicine, 176(3), 751-760. Link

-

Snyder, S. H., et al. (1998). "Neural actions of immunophilin ligands." Trends in Pharmacological Sciences, 19(1), 21-26. Link

-

Schreiber, S. L. (1991). "Chemistry and biology of the immunophilins and their immunosuppressive ligands." Science, 251(4991), 283-287. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Calcineurin. Structure, function, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]

Modified Tacrolimus Compounds: A Technical Guide for Drug Development Professionals

<

Introduction: Beyond the Scaffold